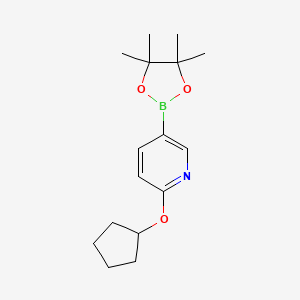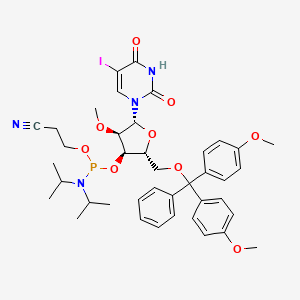
4-(1-Naphthyl)isoxazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Naphthyl)isoxazole-3-carboxylic Acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthyl)isoxazole-3-carboxylic Acid can be achieved through several methods. . This method is highly efficient and provides good yields under mild conditions. Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) as catalysts . These methods are advantageous due to their high efficiency and selectivity. there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Naphthyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted isoxazoles .
Aplicaciones Científicas De Investigación
4-(1-Naphthyl)isoxazole-3-carboxylic Acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Naphthyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, isoxazole derivatives can inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(1-Naphthyl)isoxazole-3-carboxylic Acid include other isoxazole derivatives such as:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C14H9NO3 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
4-naphthalen-1-yl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C14H9NO3/c16-14(17)13-12(8-18-15-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,16,17) |
Clave InChI |
PWCUSFBOHDTREO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CON=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)

![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)





![tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)

![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
![Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B13715860.png)

amino}methyl)cyclopropan-1-amine](/img/structure/B13715870.png)
